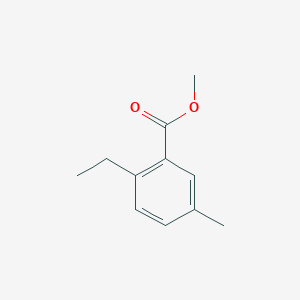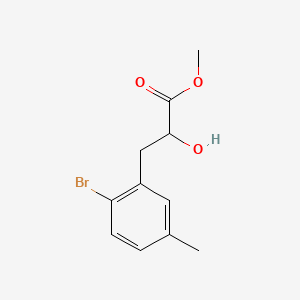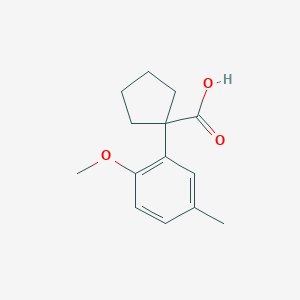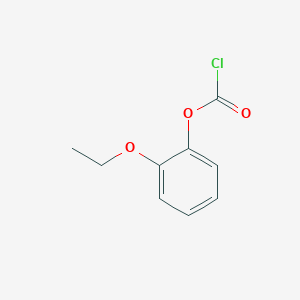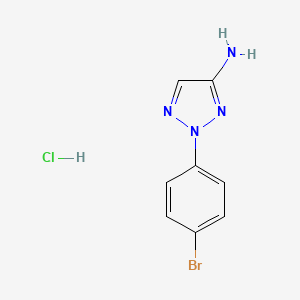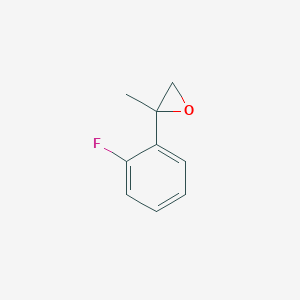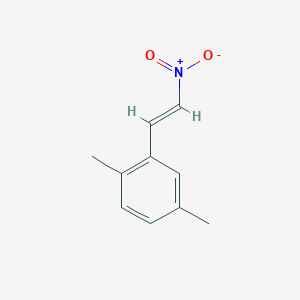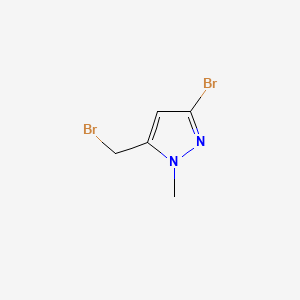![molecular formula C10H6F6O B13610346 1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13610346.png)
1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one is an organic compound with the molecular formula C10H7F3O2 It is a trifluoromethyl ketone, characterized by the presence of both trifluoromethyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one typically involves the reaction of trifluoromethyl ketones with appropriate phenyl derivatives. One common method includes the reaction of 2-(trifluoromethyl)benzaldehyde with trifluoroacetone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.
Substitution: The trifluoromethyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its neuroprotective effects, where it modulates pathways involved in apoptosis and cell survival .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-3-phenyl-2-propanone: Similar structure but lacks the additional trifluoromethyl group.
2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group but differs in the position and structure of the phenyl group.
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with different functional groups and properties.
Uniqueness
1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one is unique due to the presence of both trifluoromethyl and phenyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H6F6O |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H6F6O/c11-9(12,13)7-4-2-1-3-6(7)5-8(17)10(14,15)16/h1-4H,5H2 |
InChI Key |
VEQLCCSDEZZEAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


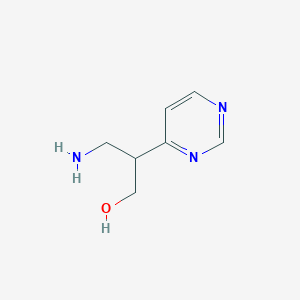
![N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline](/img/structure/B13610266.png)

